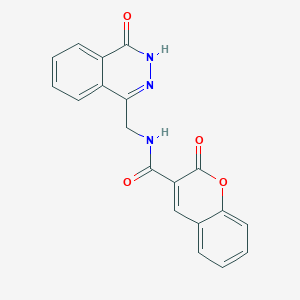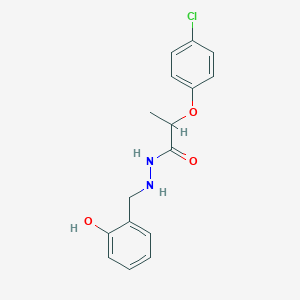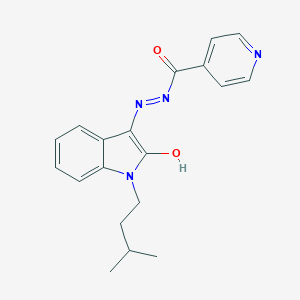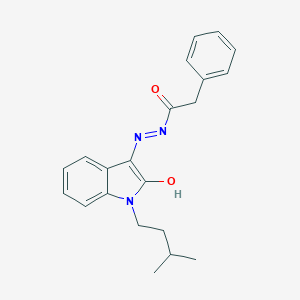
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ODPC and is a member of the chromene family of compounds.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide can be achieved through a multi-step reaction sequence starting from commercially available starting materials. The key steps involve the synthesis of the chromene ring, followed by the introduction of the phthalazinone moiety and the final coupling with the amine group to form the desired compound.
Starting Materials
2-Hydroxybenzaldehyde, Malonic acid, Ethyl cyanoacetate, 4-Hydroxycoumarin, Phthalic anhydride, Hydrazine hydrate, Methyl iodide, Sodium hydride, N,N-Dimethylformamide, Acetic anhydride, Triethylamine, N,N'-Dicyclohexylcarbodiimide, 4-Aminomethylphthalic acid
Reaction
Step 1: Synthesis of 2-ethyl-2H-chromene-3-carboxylic acid by Knoevenagel condensation of 2-hydroxybenzaldehyde with malonic acid in the presence of ethyl cyanoacetate as a catalyst and subsequent decarboxylation., Step 2: Synthesis of 4-hydroxy-3-(2-ethyl-2H-chromen-3-yl)coumarin by cyclization of 2-ethyl-2H-chromene-3-carboxylic acid with 4-hydroxycoumarin in the presence of concentrated sulfuric acid., Step 3: Synthesis of 4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxylic acid by reaction of phthalic anhydride with hydrazine hydrate followed by alkylation with methyl iodide and subsequent coupling with 4-hydroxy-3-(2-ethyl-2H-chromen-3-yl)coumarin in the presence of sodium hydride and N,N-dimethylformamide., Step 4: Synthesis of 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide by reaction of 4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxylic acid with 4-aminomethylphthalic acid in the presence of acetic anhydride, triethylamine, and N,N'-dicyclohexylcarbodiimide to form the desired amide bond.
作用机制
The mechanism of action of ODPC is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. ODPC has been shown to induce cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
In addition to its anti-tumor activity, ODPC has also been shown to have other biochemical and physiological effects. Studies have shown that ODPC can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. ODPC has also been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration.
实验室实验的优点和局限性
One of the main advantages of ODPC is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of ODPC is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are many potential future directions for research on ODPC. One area of interest is in the development of new cancer treatments that incorporate ODPC. Another potential direction is in the development of new drugs that target the same enzymes as ODPC, but with improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of ODPC and its potential applications in other areas of medicine.
科学研究应用
ODPC has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that ODPC has potent anti-tumor activity and can inhibit the growth of cancer cells.
属性
IUPAC Name |
2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-17(14-9-11-5-1-4-8-16(11)26-19(14)25)20-10-15-12-6-2-3-7-13(12)18(24)22-21-15/h1-9H,10H2,(H,20,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIROVSCUBFSTSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)

